2-(2-Aminoethyl)-1-methylpyrrolidine
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been a subject of interest due to their prevalence in bioactive compounds. Paper describes a method for synthesizing functionalized 2-aminohydropyridines and 2-pyridinones through domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles. Similarly, paper reports the synthesis of a chiral diamine ligand from methyl Boc-L-pyroglutamate, which shows high efficiency in Cu(II)-catalyzed Henry reactions. Paper presents a novel protocol for preparing 3-amino-2-methylpyrrolidines via reductive ring closure and O-deprotection, followed by ring expansion and nucleophilic displacement. Paper introduces a strategy for constructing 2-aminopyrroles from Morita-Baylis-Hillman acetates with enediamines or heterocyclic ketene aminals. Paper discusses the copper-catalyzed intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates to synthesize 2-arylpyrrolidines. Lastly, paper details a large-scale preparation of 3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid, showcasing the versatility of synthetic approaches for pyrrolidine derivatives.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is crucial for their reactivity and biological activity. Paper investigates the coordination chemistry of 2-(2-aminoethyl)-1-methylpyrrolidine with Rhodium(I) complexes, revealing the formation of neutral tetracoordinated species and the dynamic behavior in solution. The X-ray structure indicates coordination through the primary amino group. Paper reports the crystal structure of a chiral platinum(II) complex based on the 2-aminomethylpyrrolidine ligand, showing the five-membered ligand ring in an envelope conformation. These studies provide insights into the three-dimensional arrangement of atoms in these compounds, which is essential for understanding their chemical behavior.
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives in chemical reactions is highlighted in several papers. Paper demonstrates the use of a chiral pyrrolidine ligand in achieving high enantiocontrol in Henry reactions. Paper explores the base-promoted tandem Michael addition, elimination, and aromatization sequence to access 2-aminopyrroles. Paper describes the copper-catalyzed carboamination reaction, which proceeds via carbon radical intermediates, to produce 2-arylpyrrolidines. These reactions are significant for the synthesis of complex molecules with potential pharmaceutical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. Paper discusses the cytotoxicity of a series of chiral platinum(II) complexes against ovarian cancer cell lines, indicating the biological relevance of these compounds. The study shows that despite the steric bulk, some compounds exhibit remarkable activity and lack cross-resistance with cisplatin. Paper outlines the synthesis of various alkyl derivatives of 3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, which could affect their solubility and reactivity. Understanding these properties is essential for the development of new drugs and materials.
Scientific Research Applications
Catalytic Applications in Organic Synthesis
Pd(AEMP)Cl2, where AEMP stands for 2-(2-Aminoethyl)-1-methylpyrrolidine, was synthesized and characterized for its catalytic behavior in the base hydrolysis of α-amino acid esters. This complex showed particular effectiveness in hydrolyzing amino acid esters, with the coordinated glycine methyl ester being hydrolyzed efficiently. The study also explored the mechanisms of these reactions and the factors influencing their catalytic activity, including the mode of coordination of the ester to the Pd(II) complex (Shoukry et al., 2020).
Synthetic Chemistry and Drug Development
A study described the synthesis of 3-amino-2-methylpyrrolidines through a novel protocol involving the reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines. The process led to the creation of 2-(2-hydroxyethyl)-3-methylaziridines and eventually to the development of a new formal synthesis of the antipsychotic emonapride (D’hooghe et al., 2009).
Analytical Chemistry and Detection Methods
2-(2-Aminoethyl)-1-methylpyrrolidine (AEMP) was successfully utilized as an electrochemiluminescence (ECL) probe within a microfluidic chip, enhancing the detection efficiency in analytical processes. This application showcased the potential of AEMP as an alternative to traditional labels, providing a robust method for detecting interactions like the binding between biotin and avidin (Yin et al., 2005).
Material Science and Corrosion Inhibition
A study evaluated novel cationic surfactants, including compounds derived from 2-(2-Aminoethyl)-1-methylpyrrolidine, as corrosion inhibitors for carbon steel pipelines used in oil and gas wells. These surfactants demonstrated excellent corrosion inhibition capabilities, highlighting the potential of AEMP derivatives in industrial applications (Hegazy et al., 2016).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, and environmental impact. It includes its LD50, safety precautions, and disposal methods.
Future Directions
This involves the potential applications and research directions of the compound. It includes its uses in industry, medicine, and research, and potential areas for future study.
properties
IUPAC Name |
2-(1-methylpyrrolidin-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHGJPJOMCXSKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401291397 | |
Record name | 2-(2-Aminoethyl)-1-methylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401291397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)-1-methylpyrrolidine | |
CAS RN |
51387-90-7 | |
Record name | 2-(2-Aminoethyl)-1-methylpyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51387-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylpyrrolidine-2-ethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051387907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Aminoethyl)-1-methylpyrrolidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118052 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Aminoethyl)-1-methylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401291397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylpyrrolidine-2-ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.954 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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